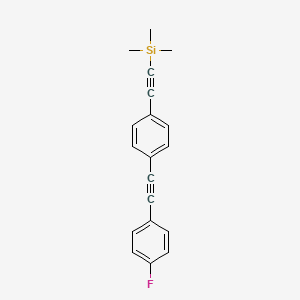

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane

Description

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane (hereafter referred to as Compound 36) is a silicon-containing alkyne derivative with a para-fluorophenyl substituent. Synthesized via a gold-catalyzed oxidative Sonogashira coupling reaction, it is characterized by a trimethylsilyl-protected alkyne core and a fluorinated aromatic system. Its molecular structure enables applications in organic electronics, catalysis, and supramolecular chemistry due to the synergistic effects of the electron-withdrawing fluorine and the σ*-donating trimethylsilyl group .

Properties

IUPAC Name |

2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFCWOQPNQXDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474301 | |

| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910467-79-7 | |

| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling Reaction

The key step is the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a copper co-catalyst and a base. For this compound:

- Step 1: The (4-iodophenylethynyl)trimethylsilane is reacted with 4-fluorophenylacetylene.

- Step 2: The reaction mixture contains bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts.

- Step 3: Diethylamine serves as the base and solvent is tetrahydrofuran (THF).

- Step 4: The reaction is carried out at 25 °C under an inert atmosphere to prevent oxidation.

The reaction proceeds smoothly to form the desired ethynyl-linked product with the trimethylsilane group intact, which can be used for further functionalization if needed.

Alternative One-Pot Synthesis Approach

A one-pot synthesis strategy has been reported for unsymmetrical acetylenes, which can be adapted for this compound. This involves:

- Initial coupling of trimethylsilylacetylene with an aryl halide at 60 °C.

- Verification of the first coupling by thin-layer chromatography (TLC).

- Addition of the second aryl halide, followed by acid-mediated deprotection and a second coupling step.

- Workup includes extraction, drying, and purification by column chromatography.

This method offers a streamlined approach with high yields (up to 98% for similar compounds), reducing the need for isolation of intermediates.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Catalysts | Pd(PPh3)2Cl2 (bis-triphenylphosphine-palladium(II) chloride), CuI |

| Base | Diethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25 °C (room temperature) |

| Reaction Time | Typically several hours (varies by scale) |

| Yield | Up to 96% reported |

Research Findings and Notes

- The Sonogashira coupling is highly efficient for constructing the ethynyl linkages in this compound, preserving the trimethylsilyl protecting group on the terminal alkyne.

- The use of diethylamine as a base facilitates the deprotonation of the terminal alkyne and stabilizes the catalytic cycle.

- Copper(I) iodide acts as a co-catalyst to accelerate the coupling by forming copper acetylides.

- The reaction is sensitive to moisture and oxygen; thus, inert atmosphere conditions (e.g., nitrogen or argon) are recommended.

- The trimethylsilane group can be retained or removed in subsequent steps depending on the desired downstream chemistry.

- Alternative methods involving one-pot sequences and acid-mediated deprotection steps have been demonstrated to improve overall efficiency and reduce purification steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts & Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-Fluorophenylacetylene + (4-iodophenylethynyl)trimethylsilane | Pd(PPh3)2Cl2, CuI, diethylamine, THF | 25 °C, inert atmosphere | 96 | Standard, high-yield method |

| One-Pot Coupling-Deprotection | Trimethylsilylacetylene + aryl halides | Pd catalyst, Cu catalyst, acid (H2SiF6), base | 60 °C, sequential addition | Up to 98 | Streamlined, avoids intermediate isolation |

Chemical Reactions Analysis

Iodination of Alkyne Moieties

The terminal ethynyl group (after desilylation) undergoes iodination using N-iodosuccinimide (NIS) in the presence of copper catalysts:

| Reaction Conditions | Catalyst System | Yield | Reference |

|---|---|---|---|

| MeCN, 60°C, 12 h | IMesCuCl, CsF, Cs₂CO₃ | 62–81% |

Example product: 4-((2-Iodophenyl)ethynyl)-N,N-dimethylaniline (62% yield) . This reaction demonstrates the alkyne’s susceptibility to electrophilic halogenation.

Desilylation for Terminal Alkyne Generation

The TMS group is cleaved under fluoride-mediated conditions , exposing a terminal alkyne for further functionalization:

-

Reagents : CsF (cesium fluoride) or TBAF (tetrabutylammonium fluoride)

-

Solvent : Acetonitrile (MeCN) or THF

-

Outcome : Generates a reactive terminal alkyne, enabling subsequent cross-coupling or cycloaddition reactions .

This step is critical for sequential modifications, as the TMS group acts as a temporary protecting moiety.

Formation of Benziodoxolone Derivatives

The terminal alkyne reacts with 2-iodosylbenzoic acid in dichloromethane (CH₂Cl₂) to form benziodoxolone structures, which are valuable hypervalent iodine reagents:

| Reaction Components | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| 2-Iodosylbenzoic acid, TMSOTf | None | 6 h | Quantitative |

This reaction underscores the compound’s utility in synthesizing iodine-containing intermediates for electrophilic functionalization .

Cycloaddition and Polymerization

While not explicitly documented in the provided sources, the terminal alkyne (post-desilylation) is theoretically primed for:

-

Huisgen Cycloaddition : Reaction with azides to form triazoles (click chemistry).

-

Glaser Coupling : Oxidative dimerization to form conjugated diynes.

These reactions are inferred from the compound’s structural analogy to similar diarylacetylenes .

Scientific Research Applications

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane has several scientific research applications:

Chemistry: It is used in the synthesis of fluoro-aromatic compounds, which are vital in pharmaceutical and agrochemical industries.

Biology: The compound’s ability to form crosslinked networks makes it useful in developing biomaterials for medical applications.

Medicine: Its role in synthesizing fluoro-aromatic compounds is significant for developing new pharmaceuticals.

Industry: It is used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, essential components in modern electronic devices.

Mechanism of Action

The mechanism of action of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can protect reactive sites during synthesis, allowing for selective reactions to occur. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and material science.

Comparison with Similar Compounds

Substituent Position and Reactivity

Compound 36 (52% yield) was compared to its meta-fluorinated analog, (4-((3-fluorophenyl)ethynyl)phenyl)trimethylsilane (Compound 38, 51% yield). Both compounds were synthesized under identical conditions (GP1 protocol), but Compound 36 showed marginally higher yield, suggesting that para-substitution may slightly favor reactivity in Sonogashira couplings. The para-fluorine likely induces a more pronounced electron-withdrawing effect, stabilizing intermediates during cross-coupling .

1-Fluoro-4-(p-tolylethynyl)benzene (Compound 39) , lacking the trimethylsilyl group, achieved a 98% yield . This highlights the steric and electronic challenges introduced by the bulky silyl group in Compound 36 , which may hinder catalytic accessibility.

Substituent Electronic Effects

- Trifluoromethyl Derivative (Compound 24) : Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane was synthesized in 66% yield using Pd(PPh₃)₂Cl₂/CuI. The stronger electron-withdrawing CF₃ group enhances oxidative stability compared to Compound 36 , making it more suitable for high-temperature applications .

- Alkoxy Derivatives : Compounds like ((4-(methoxy)phenyl)ethynyl)trimethylsilane achieved 92% yields, significantly higher than Compound 36 . Alkoxy groups improve solubility and reduce steric hindrance, facilitating purification (hexane vs. pentane/DCM gradients for longer alkoxy chains) .

Structural and Spectroscopic Comparisons

- Halogenated Analogs : ((4-Bromophenyl)ethynyl)trimethylsilane (61% similarity to Compound 36 ) and ((4-Iodophenyl)ethynyl)trimethylsilane (62% similarity) exhibit lower yields (50–60%) due to heavier halogens increasing molecular weight and polarizability. Their ¹H NMR spectra show downfield shifts for aromatic protons compared to Compound 36 , where para-fluorine induces distinct ¹⁹F NMR splitting .

- Triethylgermane Analog : Triethyl(4-((4-fluorophenyl)ethynyl)phenyl)germane, with Ge replacing Si, demonstrated altered electronic properties due to germanium’s lower electronegativity. This compound showed reduced thermal stability but enhanced luminescence in material studies .

Biological Activity

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, a complex organosilicon compound with the molecular formula CHFSi, has gained attention in various fields of chemical research due to its unique structural properties and potential biological applications. This compound features a trimethylsilane group attached to a phenyl ring, which is further substituted with fluoro and ethynyl groups. The presence of fluorine enhances its electronic properties, making it a candidate for diverse applications in medicinal chemistry and material science.

- Molecular Weight : 292.42 g/mol

- CAS Number : 910467-79-7

- Molecular Structure : The compound consists of dual ethynyl substitutions on phenylene rings, providing enhanced reactivity compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-Fluorophenylacetylene with (4-Iodophenylethynyl)trimethylsilane in the presence of palladium catalysts and other reagents to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. Research indicates that ethynyl-substituted phenylene derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Mechanistic Studies

Mechanistic investigations have revealed that the biological activity of such compounds may be linked to their ability to interact with specific cellular targets. For example:

- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds increase ROS production within cells, leading to oxidative stress and subsequent cell death.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Case Studies

- Case Study on Breast Cancer : A derivative of this compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC value of approximately 15 µM.

- Lung Cancer Study : In another study involving A549 lung cancer cells, treatment with a related compound resulted in increased apoptosis rates, as measured by annexin V staining and flow cytometry analysis.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Catalyst System | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | CH₂Cl₂ | iPr₂NH | 95% | |

| FeCl₃/Phenanthroline | THF | KOtBu | 63% |

Q. Table 2: NMR Chemical Shifts (CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| TMS (Si(CH₃)₃) | 0.26 | Singlet | |

| Fluorophenyl (C₆H₄F) | 7.43–7.45 | Doublet (J = 8.8 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.